Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is a compound of interest in the field of chemistry due to its unique structure and potential applications. It belongs to a class of compounds that have garnered attention for their diverse chemical and physical properties.
Synthesis Analysis
This compound has been synthesized through various methods, including multicomponent reactions and cyclocondensation processes. For instance, a study by Sapnakumari et al. (2014) described the synthesis from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. For example, a study by Kumar et al. (2018) detailed the crystal structure of a similar compound, determined by X-ray structure analysis (Kumar et al., 2018).
Chemical Reactions and Properties
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate undergoes various chemical reactions, forming different derivatives with distinct properties. Śladowska et al. (1990) investigated the condensation and alkylation reactions to produce various derivatives (Śladowska et al., 1990).
Physical Properties Analysis
The physical properties, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are essential to understanding the stability and behavior of this compound under different conditions. The study by Sapnakumari et al. (2014) provides insights into these properties (Sapnakumari et al., 2014).
Scientific Research Applications
Microwave-Mediated Synthesis
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, including compounds similar to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate, are used in microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This method is notable for its efficiency and environmentally friendly approach (Eynde et al., 2001).
Synthesis and Biological Evaluation
Compounds structurally related to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate have been synthesized for the purpose of biological evaluation. These compounds have shown potential in antibacterial, antifungal, and antitumor activity (Shanmugasundaram et al., 2011).
Anti-Inflammatory and Antimicrobial Activity
Similar compounds to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate have been evaluated for their anti-inflammatory and antimicrobial activities. The novel derivatives synthesized in these studies have been screened and found to possess significant activity in these areas (A.S.Dongarwar et al., 2011).
Synthesis and Characterization
The synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound closely related to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate, has been documented. This includes techniques like elemental analysis, FT-IR, and X-ray diffraction, highlighting the compound's potential for further scientific research applications (Sapnakumari et al., 2014).
properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-4-22-15(21)12-13(9(2)3)19-16(18)20-14(12)10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLISAWVGPSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648355 | |
Record name | Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate | |
CAS RN |
712320-67-7 | |
Record name | Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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